![molecular formula C10H7N3 B1373151 2-Aminoquinoline-4-carbonitrile CAS No. 1232431-62-7](/img/structure/B1373151.png)
2-Aminoquinoline-4-carbonitrile
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Overview
Description
2-Aminoquinoline-4-carbonitrile is a form of aminoquinoline . It is used as a high-quality reference standard . The compound has a molecular weight of 169.18 g/mol.
Synthesis Analysis
The synthesis of 2-aminoquinoline derivatives has been reported in several studies . For example, l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been investigated . The synthesis protocols include classical methods and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The molecular structure of 2-Aminoquinoline-4-carbonitrile includes a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C10H7N3/c11-6-7-5-10 (12)13-9-4-2-1-3-8 (7)9/h1-5H, (H2,12,13) .Chemical Reactions Analysis
Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications . They are often used in optoelectronics due to their chemical reactivity, thermal stability, electron transfer, and emission capacities .Physical And Chemical Properties Analysis
2-Aminoquinoline-4-carbonitrile is a powder with a molecular weight of 169.19 g/mol . It is stored at room temperature .Scientific Research Applications
Corrosion Inhibition for Mild Steel
2-Aminoquinoline-4-carbonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, particularly in 1 M HCl. These compounds, especially those with electron-releasing groups like hydroxyl (–OH), have shown high inhibition efficiency, making them valuable in industries where corrosion is a concern, such as petroleum and oil well acidification .
Quantum Chemical Studies
The same derivatives are also used in quantum chemical studies to understand the mechanism of corrosion inhibition. Computational methods help in determining the relationship between molecular structure and inhibition efficiency, providing insights into the design of more effective corrosion inhibitors .
Sustainable Material Protection
The environmental impact of corrosion inhibitors is significant. 2-Aminoquinoline-4-carbonitrile derivatives represent a more sustainable option for protecting materials against corrosion, reducing the need for frequent replacements and maintenance .
Experimental and Computational Chemistry
In experimental and computational chemistry, these compounds serve as a model to study the interaction between inhibitors and metal surfaces. This includes examining adsorption isotherms and using techniques like SEM, EDX, and AFM to observe the formation of protective films on metal surfaces .
Enhanced Oil Recovery Techniques
In the context of enhanced oil recovery, the use of 2-Aminoquinoline-4-carbonitrile derivatives can improve the longevity of the equipment used in acidic solutions for oil extraction, which is crucial for the efficiency and cost-effectiveness of the process .
Synthesis of Biologically Important Compounds
Quinoline and its derivatives, including 2-Aminoquinoline-4-carbonitrile, are important for synthesizing biologically active compounds. They have applications in creating DNA-binding agents, antitumor drugs, and DNA-intercalating carriers, which are vital in medical research and pharmaceutical development .
Mechanism of Action
Target of Action
The primary target of 2-Aminoquinoline-4-carbonitrile is the Plasmodium falciparum , the parasite responsible for malaria . The compound interacts with the parasite, disrupting its life cycle and preventing it from causing the disease .
Mode of Action
2-Aminoquinoline-4-carbonitrile interacts with its target through a unique mode of binding. Computational studies indicate that the compound binds to heme through the HOMO located on a biphenyl moiety . This interaction disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite . By binding to heme, the compound prevents the parasite from utilizing this molecule, which is crucial for its survival .
Pharmacokinetics
Similar compounds, such as 4-aminoquinolines, have been shown to be metabolically stable, bioavailable, and non-toxic . These properties suggest that 2-Aminoquinoline-4-carbonitrile may also have good bioavailability and metabolic stability .
Result of Action
The result of the action of 2-Aminoquinoline-4-carbonitrile is the death of the Plasmodium falciparum parasite . By disrupting the parasite’s life cycle, the compound prevents the development of malaria .
Action Environment
The action of 2-Aminoquinoline-4-carbonitrile can be influenced by various environmental factors. For instance, the efficacy of similar compounds has been shown to increase under high oxygen tension . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-aminoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQRVUKLTUBQRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-4-carbonitrile | |
CAS RN |
1232431-62-7 |
Source
|
Record name | 2-aminoquinoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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